![molecular formula C29H42N4O6 B1262153 Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol CAS No. 63560-89-4](/img/structure/B1262153.png)
Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol
Overview
Description
“Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol”, also known as DiBAC4(5), is an anionic, slow-response potential-sensitive probe . It has pH-insensitive fluorescence properties with excitation maxima of 590 nm and emission maxima of 616 nm over a pH range of 4.5 to 7.5 . It can enter depolarized cells and bind to intracellular proteins or membranes .
Molecular Structure Analysis
The molecular formula of Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol is C29H42N4O6 . The InChI string isInChI=1S/C29H42N4O6/c1-5-9-18-30-24 (34)22 (25 (35)31 (28 (30)38)19-10-6-2)16-14-13-15-17-23-26 (36)32 (20-11-7-3)29 (39)33 (27 (23)37)21-12-8-4/h13-17,22H,5-12,18-21H2,1-4H3/b15-13+,16-14+
. The molecule contains a total of 82 bonds, including 40 non-H bonds, 9 multiple bonds, 15 rotatable bonds, 9 double bonds, 2 six-membered rings, 2 urea (-thio) derivatives, and 4 imides (-thio) . Physical And Chemical Properties Analysis
Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol is soluble in ethanol . It has fluorescence properties with excitation maxima of 590 nm and emission maxima of 616 nm .Scientific Research Applications
Cell Membrane Potential Monitoring
DiBAC4(5) is widely used for monitoring changes in the plasma membrane potential . It is a slow-response potential-sensitive probe that can enter depolarized cells where it binds to intracellular proteins or membranes and exhibits enhanced fluorescence and a red spectral shift . Increased depolarization results in additional influx of the anionic dye and an increase in fluorescence .
BK Channel Activation
DiBAC4(5) has been found to be a potent BK (large-conductance Ca2±activated K+) channel activator . It significantly increases whole-cell BK channel currents in human embryonic kidney 293 cells expressing rat BK channel α and β1 subunits . In the presence of DiBAC4(5), the activation voltage of the BK channel current shifts to the negative direction .
β-Subunit Selective BK Channel Activation
DiBAC4(5) activates whole-cell rBKαβ1 and rBKαβ4 currents in the same concentration range but partially blocks rBKαβ2 currents . The BK channel α subunit alone and some other types of K+ channels examined are not markedly affected by DiBAC4(5) .
High Throughput Screening
DiBAC4(5) has applications in high throughput screening . High throughput screening is a method for scientific experimentation especially used in drug discovery and relevant to the fields of biology and chemistry.
Fluorescence Imaging
DiBAC4(5) is used in fluorescence imaging due to its property of exhibiting enhanced fluorescence and a red spectral shift when it binds to intracellular proteins or membranes .
Research on Cellular Excitability and Calcium Regulation
The BK channel plays crucial roles as a key molecule in the negative feedback mechanism regulating membrane excitability and cellular Ca2+ in various cell types . The activation of BK channels by DiBAC4(5) provides a valuable tool for studying these processes .
Mechanism of Action
Target of Action
DiBAC4(5) is primarily targeted towards depolarized cells . It binds to intracellular proteins or membranes within these cells .
Mode of Action
DiBAC4(5) is an anionic, slow-response potential-sensitive probe . It enters depolarized cells and binds to intracellular proteins or membranes . Once bound, the fluorescence properties of DiBAC4(5) are enhanced and shifted toward red .
Biochemical Pathways
Increased cellular depolarization results in an increased influx of dye and an increase in fluorescence . This suggests that DiBAC4(5) may be involved in pathways related to cellular depolarization and fluorescence signaling.
Pharmacokinetics
It’s known that the compound is soluble in ethanol , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The binding of DiBAC4(5) to intracellular proteins or membranes in depolarized cells enhances its fluorescence properties and shifts them toward red . Increased cellular depolarization leads to an increased influx of the dye and an increase in fluorescence .
Action Environment
The action of DiBAC4(5) is influenced by the pH of the environment. It exhibits pH-insensitive fluorescence properties over a pH range of 4.5 to 7.5 . The negative charge of DiBAC4(5) prevents its entry into mitochondria , suggesting that the intracellular environment can influence its action and efficacy.
properties
IUPAC Name |
1,3-dibutyl-5-[(2E,4E)-5-(1,3-dibutyl-2,4,6-trioxo-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N4O6/c1-5-9-18-30-24(34)22(25(35)31(28(30)38)19-10-6-2)16-14-13-15-17-23-26(36)32(20-11-7-3)29(39)33(27(23)37)21-12-8-4/h13-17,22H,5-12,18-21H2,1-4H3/b15-13+,16-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFIBXZWFVQCAN-WXUKJITCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C=CC=CC=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)/C=C/C=C/C=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628576 | |
Record name | 1,3-Dibutyl-5-[(2E,4E)-5-(1,3-dibutyl-2,4,6-trioxohexahydropyrimidin-5-yl)penta-2,4-dien-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol | |
CAS RN |
63560-89-4 | |
Record name | 1,3-Dibutyl-5-[(2E,4E)-5-(1,3-dibutyl-2,4,6-trioxohexahydropyrimidin-5-yl)penta-2,4-dien-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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